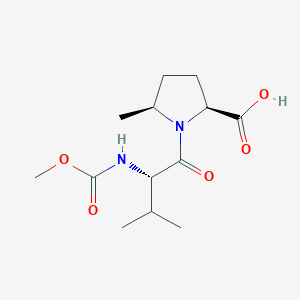
2,4-Difluoro-6-methoxybenzaldehyde
概述
描述
2,4-Difluoro-6-methoxybenzaldehyde is a chemical compound with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzaldehyde core. This compound appears as a colorless to pale yellow solid and is soluble in organic solvents such as ethanol, dimethyl ether, and benzene, but insoluble in water .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-6-methoxybenzaldehyde typically involves the following steps:
Reaction of Sodium tert-Butoxide with 2,4-Difluorobenzaldehyde: This reaction yields 2,4-difluorobenzyl alcohol.
Reaction of 2,4-Difluorobenzyl Alcohol with Methyl Iodide: This step produces 2,4-difluoro-6-methoxybenzyl alcohol.
Dehydration of 2,4-Difluoro-6-methoxybenzyl Alcohol: The final step involves dehydration to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions: 2,4-Difluoro-6-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Produces difluoromethoxybenzoic acids.
Reduction: Yields difluoromethoxybenzyl alcohols.
Substitution: Results in various substituted benzaldehyde derivatives.
科学研究应用
2,4-Difluoro-6-methoxybenzaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is involved in the development of drugs targeting specific receptors and enzymes.
Industry: It is utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2,4-Difluoro-6-methoxybenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and interaction with biological molecules .
相似化合物的比较
- 2,6-Difluoro-4-methoxybenzaldehyde
- 2,4,6-Trifluorobenzaldehyde
- 3,5-Difluoro-4-formylbenzoic acid
- Methyl 3,5-difluoro-4-formylbenzoate
Comparison: 2,4-Difluoro-6-methoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
属性
IUPAC Name |
2,4-difluoro-6-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWLZXJCBNYJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)







![3,4'-Dimethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1428548.png)




